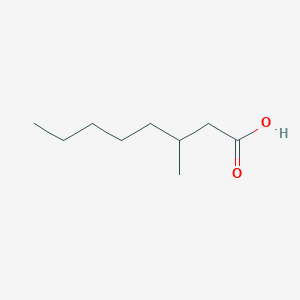
3-Chloro-4-methylbenzene-1,2-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-4-methylbenzene-1,2-diamine, also known as 4-Chloro-3-methylbenzene-1,2-diamine, is an organic compound with the molecular formula C7H9ClN2 . It has a molecular weight of 156.613 .
Synthesis Analysis
The synthesis of this compound involves several steps. One method involves the nitration of aromatic and heteroaromatic 2-nitroamines into bicyclic 2H-benzimidazoles . Another method involves the conversion of aromatic amines, aldehydes, and azides into benzimidazole structural units .Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring with a chlorine atom and a methyl group attached to it, along with two amine groups .Physical And Chemical Properties Analysis
This compound has a density of 1.3±0.1 g/cm3 and a boiling point of 305.6±37.0 °C at 760 mmHg . The compound is solid and should be stored in a dark place, under an inert atmosphere, at 2-8°C .Scientific Research Applications
Synthesis and Material Properties
Polymer Synthesis and Characterization : Research has demonstrated the synthesis of new polyimides and polyamides using aromatic diamines, leading to materials with specific properties such as solubility in organic solvents, thermal stability, and the ability to form strong, flexible films. These polymers have applications in various industries, including electronics and materials engineering (Sadavarte et al., 2009), (Yang & Wei, 2001).
Corrosion Inhibition : A study evaluated the corrosion inhibiting properties of synthesized compounds, including N1,N1′-(1,4-phenylene)bis(N4-(4-methylbenzylidene)benzene-1,4-diamine), for mild steel in acidic environments. These compounds act as effective corrosion inhibitors, which is crucial for industrial applications such as oil well acidization and steel pickling (Singh & Quraishi, 2016).
Gas Separation Technologies : New polyimides derived from substituted catechol bis(etherphthalic anhydride)s, synthesized using aromatic diamines, have been studied for their potential in gas separation. These materials could be significant for applications in environmental engineering and chemical processing (Al-Masri et al., 2000).
Chemical Synthesis and Reactions
Novel Compound Synthesis : Research into the synthesis of Schiff base ligands derived from the condensation of salicylaldehyde derivatives and synthetic diamine showcases the chemical versatility and application of aromatic diamines in creating complex organic compounds. These ligands have potential applications in catalysis and material science (Naeimi et al., 2007).
Organic Halide Radiation Studies : Studies on electron capture processes in the γ-radiation of organic halides in hydrocarbon rigid matrices highlight the utility of aromatic diamines in understanding chemical reaction mechanisms under specific conditions, which is vital for the development of radiation chemistry and materials science (Bertin & Hamill, 1964).
Safety and Hazards
Mechanism of Action
Mode of Action
The mode of action of 3-Chloro-4-methylbenzene-1,2-diamine involves electrophilic aromatic substitution . In this process, the compound interacts with its targets, leading to changes in their structure and function. The electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate . This intermediate then undergoes a second step where a proton is removed, yielding a substituted benzene ring .
Biochemical Pathways
It’s known that the compound can participate in reactions such as nitration, conversion from the nitro group to an amine, and bromination .
Biochemical Analysis
Biochemical Properties
It is known that the compound can undergo transformations to produce various derivatives.
Molecular Mechanism
Temporal Effects in Laboratory Settings
The compound has a melting point of 263 °C (decomp) and should be stored in a dark place, in an inert atmosphere, at room temperature .
properties
IUPAC Name |
3-chloro-4-methylbenzene-1,2-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2/c1-4-2-3-5(9)7(10)6(4)8/h2-3H,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSCWIJSCUIEMGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)N)N)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(1H-benzimidazol-2-yl)phenyl]-4-(3,5-dimethylpiperidin-1-yl)sulfonylbenzamide](/img/structure/B2743823.png)



![1-[(2,4-Dichlorophenyl)methyl]-3,4,7,9-tetramethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2743829.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(1,9-dioxa-4-azaspiro[5.5]undecan-4-yl)prop-2-en-1-one](/img/structure/B2743830.png)
![N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-4-cyanobenzamide](/img/structure/B2743831.png)

![3-amino-4-(thiophen-2-yl)-N-(m-tolyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2743835.png)


![2-{[1,3-dimethyl-7-(3-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}-N-phenylacetamide](/img/structure/B2743840.png)

![3,4-dimethoxy-N-(2-(4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2743844.png)